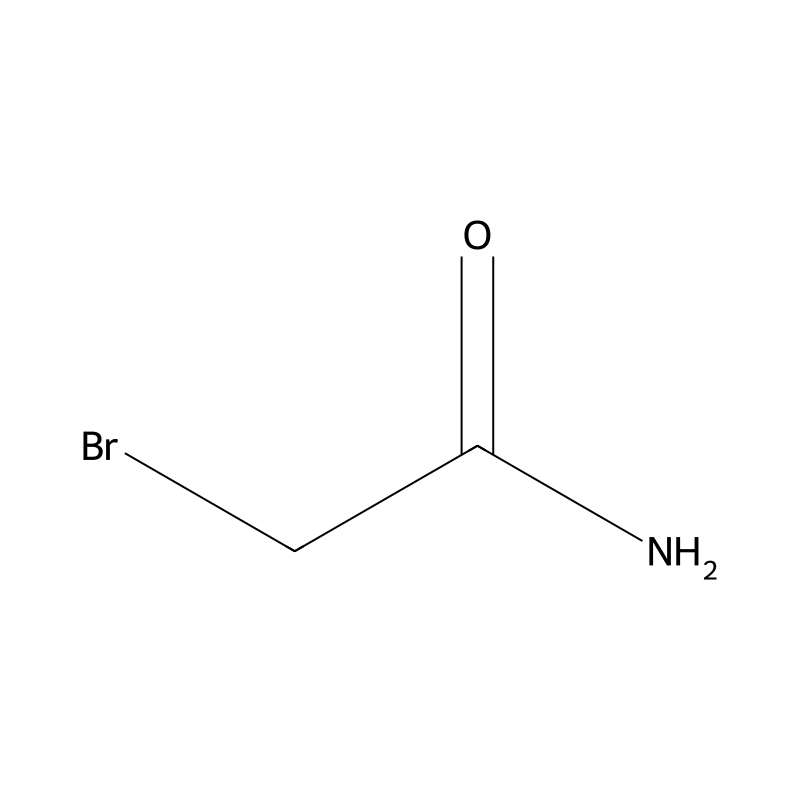

2-Bromoacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

2-Bromoacetamide crystal structure P21/c space group

Crystallographic and Hydrogen Bonding Data

The quantitative data for the title compound is summarized in the tables below.

Table 1: Crystal Data for 2-Bromoacetamide [1]

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₄BrNO |

| Molecular Weight | 137.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 93 K |

| a, b, c (Å) | 10.373 (4), 5.1899 (14), 7.557 (3) |

| β (°) | 99.94 (3) |

| Unit Cell Volume (ų) | 400.7 (3) |

| Z | 4 |

Table 2: Experimentally Determined Hydrogen-Bond Geometry [1] Distances (D–H⋯A) are in Angstroms (Å).

| D–H⋯A | D–H | H⋯A | D⋯A | D–H⋯A |

|---|---|---|---|---|

| N1—H1N⋯Br1 | 0.82 (4) | 2.69 (4) | 3.120 (3) | 115 (3) |

| N1—H1N⋯O1i | 0.82 (4) | 2.29 (4) | 2.955 (4) | 140 (4) |

| N1—H2N⋯O1ii | 0.75 (5) | 2.17 (5) | 2.915 (5) | 172 (5) |

| C2—H2B⋯Br1iii | 0.99 | 2.98 | 3.610 (3) | 122 |

| C2—H2A⋯O1iv | 0.99 | 2.55 | 3.462 (4) | 153 |

Experimental Methodology

Synthesis and Crystallization [1]: The compound this compound was used as purchased from Fluka. Single crystals suitable for X-ray diffraction analysis were obtained by purifying the commercial material through crystallization from petroleum ether (with a boiling range of 313–333 K), following a known literature procedure.

Data Collection and Refinement [1]:

- Data Collection: X-ray diffraction data was collected at 93 K using a Stoe Stadivari diffractometer with Mo Kα radiation.

- Structure Solution: The crystal structure was solved and refined using the SHELXT2018/2 and SHELXL2019/2 programs.

- Refinement Details: Hydrogen atoms were treated with a mixed method, some being independently refined and others constrained. The final refinement converged with high-reliability factors (R[F² > 2σ(F²)] = 0.028) and a goodness-of-fit (S) of 1.04.

Structural Visualization

The following diagram illustrates the hydrogen bonding network and intermolecular interactions in the this compound crystal structure.

Hydrogen bonding creates a ladder-type network in this compound [1].

Summary of Key Structural Features

- Isostructurality: this compound is isostructural with 2-chloroacetamide but not with 2-fluoroacetamide [1].

- Molecular Geometry: The molecule is nearly planar, with the bromine atom only 0.374 (3) Å out of the amide plane and oriented opposite to the carbonyl oxygen [1].

- Supramolecular Architecture: Centrosymmetric dimers connected by strong N—H⋯O hydrogen bonds form the base unit. These dimers are further linked into a ladder-type network via additional N—H⋯O bonds, with stabilization from C—H⋯O and C—H⋯Br contacts [1].

References

Comprehensive Technical Guide to 2-Bromoacetamide: Properties, Synthesis, and Applications in Drug Discovery

Chemical Identity and Fundamental Properties

2-Bromoacetamide (BAcAm) is a halogenated organic compound characterized by a reactive carbon-bromine bond attached to an acetamide group. This structure makes it a versatile alkylating agent and a valuable building block in synthetic organic chemistry and pharmaceutical research.

- Molecular Formula: C₂H₄BrNO

- Molecular Weight: 137.96 g/mol [1] [2] [3]

- CAS Registry Number: 683-57-8 [1] [2] [3]

- IUPAC Name: Acetamide, 2-bromo- [1]

The compound typically presents as a white to off-white crystalline powder or flake crystal [3]. It is moderately soluble in water, with a reported solubility of approximately 160 g/L [2].

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value / Description | Reference |

|---|---|---|

| Melting Point | 87-91 °C (lit.) | [2] |

| Boiling Point | 271.6 ± 23.0 °C (Predicted) | [2] |

| Density | 1.4243 (rough estimate) | [2] |

| pKa | 14.79 ± 0.40 (Predicted) | [2] |

| Refractive Index | 1.4740 (estimate) | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Structural Characterization and Analytical Data

Crystalline Structure

X-ray crystallographic analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c with one molecule in the asymmetric unit [4]. The molecular structure is almost planar, with the bromine atom lying only slightly out of the amide plane [4]. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which form a characteristic ladder-type network described by the graph sets R₂²(8) and R₂⁴(8) [4]. Additional C—H⋯O and C—H⋯Br contacts further contribute to the stability of the crystal structure [4].

Spectroscopic Data

NMR Spectroscopy:

¹H NMR (500 MHz, DMSO-d₆, 298 K): δ 3.81 (s, 2H, CH₂), 7.29 (br, 1H, NH), 7.66 (br, 1H, NH) ppm [4].

¹³C NMR (125 MHz, DMSO-d₆, 298 K): δ 29.63 (CH₂), 167.92 (C=O) ppm [4].

Mass Spectrometry:

MS (ESI): m/z calcd. for C₂H₄BrNONa: 159.94 [M + Na]⁺, found 159.94 [4].

IR Spectrum:

The gas-phase IR spectrum is cataloged in the NIST/EPA Gas-Phase Infrared Database [1].

Synthesis and Manufacturing Protocols

Synthesis from Acetamide and Bromine

A classic laboratory-scale synthesis of N-Bromoacetamide, a related compound, is detailed in Organic Syntheses [5]. While this procedure specifically yields N-Bromoacetamide, it demonstrates the fundamental bromination chemistry relevant to this class of compounds.

Procedure:

- Reaction: Dissolve 20.0 g (0.34 mol) of acetamide in 54.0 g (0.34 mol) of bromine in a 500-mL Erlenmeyer flask. Cool the solution to 0–5°C in an ice bath [5].

- Basification: Slowly add an ice-cold aqueous 50% potassium hydroxide solution in small portions with swirling and cooling until the color becomes a light yellow (approximately 33-34 mL required) [5].

- Quenching and Isolation: Allow the nearly solid reaction mixture to stand at 0–5°C for 2-3 hours. Then, treat the mixture with 40 g of salt (sodium chloride) and 200 mL of chloroform, and warm on a steam bath with vigorous swirling for 2-3 minutes [5].

- Extraction: Decant the clear red chloroform layer from the semisolid lower layer. Repeat the extraction twice more with 200-mL and 100-mL portions of chloroform, respectively [5].

- Purification and Crystallization: Combine the chloroform extracts and dry over sodium sulfate. Filter the solution by gravity into a 2-L Erlenmeyer flask, add 500 mL of hexane with swirling, and chill for 1-2 hours. White needles of the product begin to form at once. Collect the crystals by suction filtration, wash with hexane, and air-dry [5].

Yield and Purity: The yield is 19-24 g (41-51%), with a melting point of 102-105°C and a purity of 98-100% as determined by thiosulfate titration [5]. The product is unstable and should be stored in a cool place protected from light [5].

Alternative Industrial Synthesis

A patented method provides an alternative synthesis route for bromoacetamide, highlighting an industrial production perspective [6]. This method involves a two-step process from acetic acid, comprising esterification followed by ammonification, and is reported to offer advantages such as a short reaction time, high yield, and a product that is easy to purify and exhibits low irritation [6]. Purification can be achieved via recrystallization or sublimation [6].

Biological Activity and Research Applications

Toxicity and Environmental Impact

Recent toxicological studies have revealed specific biological activities and potential hazards associated with this compound.

- Impairment of Oocyte Maturation: A 2024 study demonstrated that this compound exposure impairs oocyte maturation in both mouse and human models. The primary mechanism of action was identified as disruption of the cytoskeleton architecture within the oocyte, which is critical for proper cell division [7].

- Hazard Classification: Commercially available this compound is classified as a hazardous chemical with specific GHS hazard warnings, including "Danger" [2]. The hazard statements include H301 (Toxic if swallowed) and H314 (Causes severe skin burns and eye damage) [2]. Precautionary measures such as wearing protective equipment and working under well-ventilated conditions are mandatory [2].

Role in Pharmaceutical Development and Covalent Inhibitors

This compound's reactivity, particularly its ability to act as an electrophilic alkylating agent, makes it a significant intermediate in pharmaceutical research, especially in the burgeoning field of covalent drug discovery [8].

Covalent inhibitors form stable chemical bonds with their target proteins, often leading to higher potency, longer duration of action, and the ability to target proteins considered 'undruggable' by traditional non-covalent therapeutics [8]. A key feature of these molecules is the electrophilic "warhead", which is responsible for forming the covalent bond with a nucleophilic residue (e.g., cysteine) on the target protein [8]. The bromoacetamide group serves as a potential warhead due to its reactivity with thiols and other nucleophiles.

While this compound itself is a starting material, its structural motif is integral in the design of covalent inhibitors. These inhibitors have gained significant traction, representing about 30% of all active small-molecule substances on the market [8]. Approved covalent drugs include inhibitors for kinases (e.g., Ibrutinib) and viral proteases (e.g., Nirmatrelvir) [8].

The following diagram illustrates the workflow for utilizing this compound in covalent drug discovery, from its role as a synthetic building block to its functional application in inhibiting a target protein.

Commercial and Regulatory Information

This compound is readily available from multiple chemical suppliers for research and development purposes.

Table 2: Selected Commercial Availability of this compound

| Supplier / Source | Purity | Packaging | Price | Reference |

|---|---|---|---|---|

| Sigma-Aldrich | 98% | 5 g | $64.80 | [2] |

| TCI Chemical | >98.0% (GC)(N) | 5 g | $34.00 | [2] |

| ChemImpex | ≥ 98% (Assay) | Not Specified | Not Listed | [3] |

- Safety and Handling: The compound is classified under UN 2923 (corrosive solid, toxic) with a Packing Group III [2]. It is considered hazardous material (Hazmat) [3]. Key safety statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P310 (Immediately call a POISON CENTER or doctor/physician) [2].

- Regulatory Status: The compound is not a DEA-regulated substance [3].

Conclusion

References

- 1. This compound - the NIST WebBook [webbook.nist.gov]

- 2. This compound | 683-57-8 [chemicalbook.com]

- 3. This compound [chemimpex.com]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. n-bromoacetamide [orgsyn.org]

- 6. CN101550090B - Method for synthesizing bromoacetamide [patents.google.com]

- 7. This compound exposure impairs oocyte maturation in ... [sciencedirect.com]

- 8. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

NMR Spectral Data for 2-Bromoacetamide

The table below summarizes the key NMR data found for 2-Bromoacetamide (CAS 683-57-8) in Deuterated DMSO (DMSO-d₆) [1].

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment / Notes |

|---|---|---|---|

| ¹H NMR | 3.81 | Singlet (s) | 2H, CH₂ |

| 7.29 | Broad (br) | 1H, NH | |

| 7.66 | Broad (br) | 1H, NH | |

| ¹³C NMR | 29.63 | - | CH₂ |

| 167.92 | - | C=O |

Experimental Protocol and Methodology

The NMR data in the table above was obtained under the following experimental conditions [1]:

- Instrument Frequency: 500 MHz for ¹H NMR; 125 MHz for ¹³C NMR.

- Solvent: DMSO-d₆.

- Temperature: 298 K.

- Sample Preparation: The this compound was used as purchased from a supplier (Fluka) and crystallized from petroleum ether before analysis.

Structural and Conformational Insights

The NMR data must be interpreted with an understanding of the molecule's dynamic structure. Theoretical and experimental studies on α-substituted acetamides, including this compound, reveal important conformational behavior [2].

Conformational equilibrium of this compound.

- Two Stable Conformers: The molecule exists in a dynamic equilibrium between cis and trans conformers (relative to the C=O bond) [2].

- Trans Preference: The trans conformer is generally more stable across this class of compounds [2].

- Solvent Influence: The stability of these conformers and the resulting NMR parameters can be influenced by the solvent used, due to electrostatic interactions [2].

Interpretation Guide for Researchers

For scientists applying this data, the following points are critical:

- Observed NMR is a Weighted Average: The reported chemical shifts and coupling constants are a weighted average of all populated conformations in solution at 298 K [2].

- Solvent Choice Matters: The conformational equilibrium is sensitive to the solvent environment. The data provided here is specific to DMSO-d₆, and values may differ in other solvents like CD₃CN or water [2].

- Coupling Constants as Probes: The magnitude of the one-bond carbon-hydrogen coupling constant (¹JₛᵦCαHα) is particularly sensitive to the conformation. Its value is influenced by a "weak hydrogen bond"-like interaction between the Cα-Hα bond and the carbonyl oxygen atom in the trans conformer [2].

References

2-bromoacetamide melting point 87-90°C

Basic Identifiers and Properties

| Property | Details |

|---|---|

| CAS Registry Number | 683-57-8 [1] [2] [3] |

| Molecular Formula | C₂H₄BrNO [1] [2] [3] |

| Molecular Weight | 137.96-137.97 g/mol [1] [4] [3] |

| Melting Point | 87-91 °C (lit.) [4] [3] |

| Density (Predicted) | 2.287 Mg m⁻³ [5] |

| SMILES | C(C(=O)N)Br [1] [3] |

| InChI Key | JUIKUQOUMZUFQT-UHFFFAOYSA-N [1] [2] [3] |

Safety and Handling Information

2-Bromoacetamide is classified as toxic and corrosive. Always consult the Safety Data Sheet (SDS) before use.

- Hazard Codes: T (Toxic), C (Corrosive) [4]

- Risk Statements (R): Toxic if swallowed (R25), Causes severe skin burns and eye damage (R34) [1] [4]

- Safety Statements (S): Wear suitable protective equipment (S26-S27-S36/37/39) [4]

- Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and type P3 respirator cartridges are recommended [3].

Applications and Synthesis

- Applications: this compound is used in organic synthesis as a precursor for dehydropeptidase I inactivators [4] [3]. Its reaction kinetics with DNA have also been studied [4] [3].

- Synthesis: A patent (CN101550090B) describes an industrial synthesis method starting from acetic acid, involving steps of esterification, bromination, and ammonification [6].

Comparison with N-Bromoacetamide

It is crucial to distinguish This compound from N-Bromoacetamide. These are different compounds with distinct properties and synthesis methods [7].

Synthesis pathways for N-Bromoacetamide (NBA) and this compound (BA) [7] [6]

Purity Analysis Protocol

Organic Syntheses provides a titration method to determine the purity of bromoacetamide compounds [7], which can be adapted for quality control of this compound.

Workflow for purity determination by thiosulfate titration, adapted from [7]

References

- 1. This compound, 98% [fishersci.ca]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. This compound 98 683-57-8 [sigmaaldrich.com]

- 4. This compound CAS#: 683-57-8 [chemicalbook.com]

- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101550090B - Method for synthesizing bromoacetamide [patents.google.com]

- 7. n-bromoacetamide [orgsyn.org]

Crystal Structure and Hydrogen Bonding Network

The molecular structure of 2-bromoacetamide is nearly planar and crystallizes in the monoclinic space group P2₁/c [1] [2]. Its crystal packing is stabilized by a specific hydrogen-bonded network.

- Primary Hydrogen Bonds: The most significant interactions are N–H⋯O hydrogen bonds that link molecules into centrosymmetric dimers. These dimers are characterized by the graph set R₂²(8), which is a classic motif for primary carboxamides [1] [2].

- Extended Network: These dimers are further connected into a ladder-type network via additional N–H⋯O bonds, forming a second graph set motif, R₄²(8) [1] [2].

- Supporting Interactions: The overall structure is further stabilized by weaker C–H⋯O and C–H⋯Br contacts, which help link the layers together [1] [2].

The following table summarizes the key hydrogen-bonding geometry [2]:

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1–H1N···O1ⁱ | 0.82(4) | 2.29(4) | 2.955(4) | 140(4) |

| N1–H2N···O1ⁱⁱ | 0.75(5) | 2.17(5) | 2.915(5) | 172(5) |

| N1–H1N···Br1 | 0.82(4) | 2.69(4) | 3.120(3) | 115(3) |

| C2–H2A···O1ⁱⁱⁱ | 0.99 | 2.55 | 3.462(4) | 153 |

| C2–H2B···Br1ⁱᵛ | 0.99 | 2.98 | 3.610(3) | 122 |

Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+2, -y+1, -z+1; (iii) -x+2, y-1/2, -z+3/2; (iv) -x+1, -y+1, -z+1

The diagram below illustrates this hydrogen-bonded network, showing the dimers and the ladder formation.

Diagram of the hydrogen-bonded ladder network in this compound, showing R₂²(8) dimers and R₄²(8) linkages [1] [2].

Experimental Protocol for Crystallization

The single crystals used for the structural analysis were obtained using a purification and crystallization procedure from a known literature method [1] [2].

- Material: this compound was used as purchased from a commercial supplier (Fluka) [1] [2].

- Crystallization Solvent: Petroleum ether with a boiling range of 313–333 K (40–60 °C) [1] [2].

- Procedure: The compound was dissolved/crystallized from the petroleum ether solvent according to the referenced procedure [2]. The specific details of the crystallization (e.g., slow evaporation, cooling rate) are contained in the original literature source (Halpern & Maher, 1965).

Biological Relevance and Mechanistic Insights

Beyond its crystallographic properties, this compound is recognized in biological contexts as a disinfection by-product and a potent developmental toxicant [3] [4]. Its mechanism of toxicity primarily involves disrupting the cytoskeleton.

- Cytoskeleton Disruption: Exposure to this compound impairs oocyte maturation in both mice and humans. It disrupts spindle structure and interferes with the functions of both the microtubule and actin cytoskeletons, leading to a failure in cell division [3].

- Enzyme Inactivation: It can covalently modify proteins, leading to the inactivation of enzymes such as liver alcohol dehydrogenase [4].

- Developmental Toxicity: It acts as a potent developmental toxicant in animal models, reducing the rate of egg cylinder formation in mouse embryos and disrupting cell lineage differentiation [4].

The following diagram summarizes this general mechanism of cellular disruption.

Proposed mechanism of this compound-induced cellular toxicity [3] [4].

References

Comprehensive Application Notes and Protocols for Protein Modification Using 2-Bromoacetamide

Introduction to 2-Bromoacetamide in Protein Modification

This compound (BAcAm) is a versatile alkylating agent widely employed in biochemical research for the specific modification of cysteine residues in proteins. With the molecular formula C₂H₄BrNO and a molecular weight of 137.97 g/mol, this white to off-white crystalline compound serves as an important intermediate in pharmaceutical development and protein study [1]. The compound exhibits specific reactivity toward sulfhydryl groups, making it particularly valuable for investigating cysteine-containing peptides in protein digests and exploring cysteine accessibility under various conditions [2].

The utility of this compound derivatives in protein science is well-established, with demonstrated applications spanning from fundamental protein characterization to advanced drug development. Researchers have successfully employed similar bromoacetamide-based reagents for mapping and analyzing protein sulfhydryl groups, indicating the general applicability of this chemical approach for protein modification studies [2] [3].

Mechanism of Action

Chemical Reaction Principle

This compound functions through a nucleophilic substitution mechanism wherein the bromine atom serves as a leaving group, facilitating the formation of a covalent bond with nucleophilic residues in proteins. The reaction proceeds via an S_N2 mechanism, where the thiolate anion of cysteine residues attacks the electrophilic carbon adjacent to the bromine atom, resulting in a stable thioether linkage [2] [4].

This modification introduces a covalently attached probe at the cysteine residue, which can be utilized for various analytical and preparative applications. The specificity of this compound for cysteine residues stems from the heightened nucleophilicity of thiol groups compared to other amino acid side chains, though reaction conditions must be carefully controlled to minimize potential side reactions with other nucleophilic residues such as histidine or lysine [4].

Structural Considerations

The effectiveness of this compound-mediated protein modification depends on several structural factors:

- Steric accessibility of target cysteine residues

- Local electrostatic environment influencing cysteine reactivity

- Protein tertiary structure and solvent exposure of modification sites

- Oxidation state of cysteine thiol groups

Researchers can exploit these structural considerations to study protein topography and conformational changes by comparing modification rates under different conditions [2].

Experimental Protocols

Standard Protein Modification Protocol

3.1.1 Reagent Preparation

- Prepare a fresh solution of this compound in appropriate buffer (typically 10-100 mM in phosphate or Tris buffer)

- For stock solutions, dissolve in DMSO at concentrations of 100-500 mM for long-term storage at -20°C

- Ensure reducing agents are present during initial protein preparation to maintain cysteine residues in reduced state [4]

3.1.2 Protein Preparation

- Protein Reduction: Incubate the target protein with 5-10 mM DTT or TCEP for 2 hours at 4°C to reduce disulfide bonds [4]

- Reducing Agent Removal: Use desalting columns or dialysis to remove excess reducing agents while preventing reoxidation

- Protein Concentration: Adjust protein concentration to 1-10 mg/mL in reaction buffer (100 mM Na₂PO₄, pH 7.3, 200 mM NaCl, 1 mM EDTA) [4]

3.1.3 Modification Reaction

- Reaction Setup: Add this compound solution to the prepared protein sample at a 5:1 molar ratio (reagent:protein)

- Incubation Conditions: React for 30 minutes at room temperature with gentle agitation

- Reaction Quenching: Terminate the reaction by adding 0.5% β-mercaptoethanol (final concentration) and incubate for 10 minutes [4]

- Product Purification: Remove excess reagent and byproducts using size-exclusion chromatography (e.g., HW-50F resin) or dialysis [4]

Solid State-Based Labeling (SSL) Protocol

For proteins requiring maintained reduction state, the SSL method provides enhanced labeling efficiency:

- Protein Precipitation: Precipitate reduced proteins with ammonium sulfate to 70% saturation [4]

- Storage: Store protein slurry at 4°C until use (maintains reduced state for extended periods)

- Pre-reaction Reduction: Centrifuge slurry, wash pellet with cold buffer, and treat with 5-10 mM DTT for 2 hours at 4°C if stored >1 month [4]

- Conjugation: Dissolve washed pellet in Buffer A containing maleimide-linked fluorophores or other tags

- Purification: Remove excess dye using size-exclusion chromatography [4]

Table 1: Optimal Reaction Conditions for this compound Protein Modification

| Parameter | Standard Protocol | SSL Protocol | Notes |

|---|---|---|---|

| pH | 7.0-7.5 | 7.0-7.5 | Higher pH may increase non-specific modification |

| Temperature | 20-25°C | 4°C (pre-reaction) | Elevated temperatures may denature sensitive proteins |

| Reaction Time | 30 min | 30 min | Monitor extensive reactions to prevent over-modification |

| Molar Ratio | 5:1 (reagent:protein) | 5:1 (reagent:protein) | Adjust based on cysteine accessibility |

| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL | Dilute solutions may reduce efficiency |

Analytical Assessment of Modification

3.3.1 Efficiency Determination

- UV/Vis Spectroscopy: Calculate labeling efficiency using extinction coefficients of protein and attached probes [4]

- Mass Spectrometry: Confirm molecular weight changes indicative of successful modification

- Ellman's Assay: Quantify remaining free thiol groups to assess modification completeness

3.3.2 Functional Validation

- Activity Assays: Verify that modification does not impair protein function

- Binding Studies: Assess target recognition capability of modified proteins

- Stability Tests: Compare modified and unmodified protein stability under various conditions

Applications in Protein Science

Cysteine Mapping and Analysis

Derivatives of this compound have been successfully employed for identifying cysteine-containing peptides in proteins. The reagent 2-bromoacetamido-4-nitrophenol (BNP) introduces a chromophore with an absorbance maximum at 410 nm, enabling specific detection and isolation of cysteine-containing peptides after proteolytic cleavage and chromatographic separation [2]. This approach allows researchers to:

- Map cysteine residues in proteins of unknown structure

- Assess relative solvent accessibility of different cysteine residues

- Investigate conformational changes through differential cysteine modification

Site-Specific Protein Conjugation

This compound chemistry facilitates site-specific conjugation of various probes to proteins:

- Fluorophore Attachment: For fluorescence spectroscopy and microscopy applications [4]

- Affinity Tags: Introduction of biotin or other handles for purification or detection

- Therapeutic Payloads: Conjugation of cytotoxic agents for targeted therapies [1]

Protein Function Studies

The specific modification of cysteine residues enables numerous functional investigations:

- Active Site Mapping: Identification of catalytic cysteine residues in enzymes

- Structure-Function Analysis: Correlation of modification with functional consequences

- Protein Interaction Studies: Disruption or modulation of binding interfaces

Table 2: Applications of this compound-Modified Proteins in Research and Development

| Application Area | Specific Use | Advantages | References |

|---|---|---|---|

| Pharmaceutical Development | Intermediate in synthesis of anti-cancer agents and antimicrobial compounds | Specific cysteine targeting preserves protein function | [1] |

| Biochemical Research | Enzyme inhibition studies and metabolic pathway investigation | Controlled modulation of protein activity | [1] [4] |

| Diagnostic Development | Protein labeling for detection assays | High specificity reduces background signal | [4] |

| Structural Biology | Cysteine accessibility studies and conformational analysis | Provides insights into protein topography | [2] |

| Material Science | Polymer functionalization and surface modification | Controlled introduction of protein components | [1] |

Troubleshooting and Optimization

Common Challenges and Solutions

- Low Modification Efficiency: Ensure complete reduction of disulfide bonds prior to reaction; increase reagent:protein ratio; extend reaction time

- Non-Specific Modification: Lower pH to reduce lysine reactivity; decrease reaction temperature; use more specific bromoacetamide derivatives

- Protein Precipitation: Include stabilizing agents; reduce modifier concentration; employ gradual addition of reagent

Optimization Strategies

- pH Screening: Test modification efficiency across pH range 6.5-8.5

- Time Course Analysis: Determine optimal reaction time to balance completeness vs. specificity

- Additive Screening: Evaluate chaotropes or mild denaturants to expose buried cysteine residues

Safety Considerations

This compound requires careful handling due to its alkylating properties and potential toxicity. Recent studies have demonstrated that this compound exposure can impair oocyte maturation in mice and humans, primarily through disruption of the cytoskeleton [5]. Additionally, developmental toxicity has been observed in peri- and early post-implantation mouse embryos [6].

Essential safety measures include:

- Use of appropriate personal protective equipment (gloves, lab coat, safety glasses)

- Engineering controls (chemical fume hood) for all procedures involving powder handling or solution preparation

- Proper waste disposal as hazardous chemical waste

- Adequate ventilation to prevent inhalation exposure

Conclusion

This compound provides a valuable tool for specific protein modification at cysteine residues, enabling a wide range of applications from basic protein characterization to advanced therapeutic development. The protocols outlined in this document offer researchers reliable methods for implementing this chemical biology approach with attention to efficiency, specificity, and safety considerations. As protein modification technologies continue to evolve, the fundamental chemistry of this compound-mediated cysteine alkylation remains a cornerstone technique in the biochemical research arsenal.

Workflow Diagram

Diagram Title: this compound Protein Modification Workflow

References

- 1. - 2 – Chem-Impex Bromoacetamide [chemimpex.com]

- 2. Mapping and analysis of protein sulfhydryl groups by modification ... [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of the Cysteine Residues of Cytochrome P ... [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Site-Specific Labeling of Proteins via Cysteines [pmc.ncbi.nlm.nih.gov]

- 5. This compound exposure impairs oocyte maturation in ... [sciencedirect.com]

- 6. sciencedirect.com/science/article/pii/S0147651323001161 [sciencedirect.com]

2-bromoacetamide enzyme inhibition studies

Chemical Profile of 2-Bromoacetamide

This compound is a simple haloacetamide derivative widely used in biochemical research as an alkylating agent for protein modification and as a key building block in synthesizing more complex enzyme inhibitors [1].

Table 1: Basic Properties of this compound [1]

| Property | Description |

|---|---|

| CAS Number | 683-57-8 |

| Molecular Formula | C2H4BrNO |

| Molecular Weight | 137.97 g/mol |

| Appearance | White to off-white crystalline powder or flake crystal |

| Purity | ≥ 98% |

| Storage | Store at Room Temperature (RT) |

Safety and Handling Considerations

Handling this compound requires strict safety measures due to its reactive and hazardous nature.

- Hazardous Material: It is classified as hazardous [1].

- Developmental Toxicity: A developmental toxicity study on mouse embryos highlights that this class of compounds requires careful safety evaluation [2].

- Standard Practices: Always wear appropriate Personal Protective Equipment (PPE) and consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information [1] [3].

Proposed Mechanism and Application in Inhibition

This compound acts as an irreversible enzyme inhibitor. Its bromoacetamide group is a potent electrophile that can form stable covalent bonds with nucleophilic residues (like cysteine thiols) in an enzyme's active site, leading to permanent inactivation [4] [1]. This mechanism is distinct from reversible inhibition (competitive, uncompetitive, mixed) where the inhibitor binds non-covalently [5].

This property makes it valuable for:

- Studying Enzyme Mechanisms: Probing active site architecture and catalytic residues.

- Developing Therapeutic Agents: Serving as an intermediate in synthesizing potential drugs, including anti-cancer and antimicrobial agents [1].

- Synthesizing Heterocyclic Inhibitors: As shown in one study, it was used as an electrophile to create novel bi-heterocyclic compounds screened for activity against cholinesterases and α-glucosidase [6].

Adapted Experimental Workflow for Enzyme Inhibition

The following workflow adapts a pooled Cytochrome P450 (CYP) inhibition assay protocol [3], a standard in drug metabolism studies, which can be tailored for investigating this compound derivatives. This high-throughput approach tests multiple CYP enzymes simultaneously.

Detailed Protocol: Pooled CYP Inhibition Assay

This protocol evaluates the potential of a test compound to inhibit multiple cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) simultaneously [3].

1. Reagents and Preparation

- Enzyme Source: Human Liver Microsomes (HLMs).

- Substrate Cocktail: A mixture of specific probe substrates for each CYP isoform, each at a concentration around its known Km value.

- Inhibitor Solutions: Prepare this compound or its derivative in DMSO. Create a serial dilution series (e.g., 0, 0.15, 0.5, 1.5, 5, 15, 50 µM). Maintain a final DMSO concentration of ≤1.0%.

- Cofactor: NADPH solution to initiate the reaction.

- Quenching Solution: Ice-cold methanol containing a suitable internal standard for LC-MS/MS analysis.

2. Assay Execution

- Incubation: In a 96-well plate, combine the enzyme-substrate cocktail with the inhibitor solutions.

- Pre-equilibration: Equilibrate the plate in a shaking incubator at 37°C.

- Reaction Initiation: Start the enzymatic reaction by adding NADPH.

- Reaction Termination: After a precise incubation time (e.g., 10 minutes), stop the reaction by adding the ice-cold methanol quenching solution.

- Protein Removal: Centrifuge the plate to precipitate proteins and obtain a clear supernatant for analysis.

3. Analytical Measurement and Data Analysis

- LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system to quantify the formation of specific metabolites from each probe substrate.

- IC50 Calculation: For each CYP isoform, plot the percentage of metabolite formation (or enzyme activity) against the logarithm of the inhibitor concentration. Fit a curve to the data points to determine the IC50 value—the concentration that causes 50% inhibition.

Table 2: Key Parameters for Pooled CYP Inhibition Assay [3]

| Parameter | Specification |

|---|---|

| Inhibitor Concentration Range | 0, 0.15, 0.5, 1.5, 5, 15, 50 µM |

| Final DMSO Concentration | 1.0% |

| Incubation Temperature | 37°C |

| Reaction Initiation | Addition of NADPH |

| Incubation Time | 10 minutes |

| Reaction Termination | Addition of ice-cold methanol |

| Analysis Method | LC-MS/MS |

| Key Output | IC50 (µM) for each CYP isoform |

Advanced Methodological Note

A recent 2025 study suggests a paradigm shift in enzyme inhibition analysis. The proposed 50-BOA (IC50-Based Optimal Approach) indicates that precise estimation of inhibition constants for mixed inhibition is possible using a single inhibitor concentration greater than the IC50 value, rather than a full dilution series. This can reduce experimental effort by over 75% while improving accuracy [5] [7]. For irreversible inhibitors like this compound, this method may require validation, but it represents a significant advance in the field.

Conclusion

This compound is a versatile reagent in enzyme inhibition studies, primarily valued for its role as an electrophilic warhead in irreversible inhibitors and as a synthetic scaffold. The pooled CYP inhibition assay provides a robust, high-throughput framework for evaluating the inhibitory profile of this compound derivatives. Researchers are encouraged to integrate the latest methodological advances, such as the 50-BOA, to enhance the efficiency and precision of their inhibition studies.

References

- 1. - 2 – Chem-Impex Bromoacetamide [chemimpex.com]

- 2. sciencedirect.com/science/article/pii/S0147651323001161 [sciencedirect.com]

- 3. In-vitro CYP inhibition pooled [protocols.io]

- 4. (PDF) Irreversible Enzyme . CIII. Inhibitors [academia.edu]

- 5. Optimizing enzyme inhibition analysis: precise estimation ... [nature.com]

- 6. -{[5-(Substituted-phenyl)-1,3,4-oxadiazol- 2 -yl] sulfanyl}... 2 [pubmed.ncbi.nlm.nih.gov]

- 7. Optimizing enzyme inhibition analysis with one experiment ... [phys.org]

2-bromoacetamide pharmaceutical intermediate synthesis

Synthesis Method for 2-Bromoacetamide

The table below summarizes a patented synthesis method for this compound. This process involves a two-step esterification and bromination sequence, followed by ammonification, using acetic acid as the starting material [1].

| Step | Process | Key Reaction Conditions | Role in Synthesis |

|---|---|---|---|

| 1 | Esterification | Acetic acid + Acetyl chloride → Ethyl acetate [1] | Activates acetic acid for subsequent bromination. |

| 2 | Bromination | Reaction with bromine [1] | Introduces the bromo group to form ethyl bromoacetate. |

| 3 | Ammonification | Reaction with ammonium hydroxide [1] | Converts the ester intermediate into the final amide product. |

This synthetic approach is noted for its efficiency, offering a short reaction time and high yield, which is advantageous for industrial production. The process also avoids the use of highly corrosive or pungent reagents, making it safer and more practical [1].

Analytical Characterization Data

The following table presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, which are essential for confirming the identity and purity of the synthesized compound [2].

| Analysis Method | Sample Conditions | Observed Data | Interpretation |

|---|---|---|---|

| ¹H NMR | 500 MHz, DMSO-d⁶, 298 K | δ 3.81 (s, 2H, CH₂), 7.29 (br, 1H, NH), 7.66 (br, 1H, NH) ppm [2] | Confirms the structure: CH₂ protons at 3.81 ppm and two distinct amide NH protons. |

| ¹³C NMR | 125 MHz, DMSO-d⁶, 298 K | δ 29.63 (CH₂), 167.92 (C=O) ppm [2] | Identifies the carbonyl carbon and the carbon of the CH₂ group. |

| MS (ESI) | Not specified | m/z 159.94 [M + Na]⁺ [2] | The observed mass matches the calculated mass for the sodium adduct of C₂H₄BrNO. |

Single crystals suitable for X-ray diffraction analysis can be obtained by purifying and crystallizing this compound from petroleum ether (boiling range 313–333 K). This technique is used to determine the compound's precise molecular and solid-state structure [2].

Application in Pharmaceutical Synthesis

While a specific, detailed protocol for a multi-step drug synthesis was not available in the search results, α-bromoamide compounds are demonstrated as valuable intermediates in modern pharmaceutical research.

One application is in the synthesis of γ-lactams, which are privileged structures found in many biologically active molecules. A recent method involves the coupling of an α-bromoimide (a protected α-bromoamide) with unactivated alkenes, such as 1-hexene, via a photochemical reaction [3].

The process can be activated through one of two pathways:

- Photoredox Catalysis: Using an iridium photocatalyst (e.g., Ir(ppy)₃) and a base like DIPEA under visible light.

- Electron Donor-Acceptor (EDA) Complex: Using 2-methylpyridine as a catalytic donor under 390 nm light irradiation.

This reaction proceeds through a radical mechanism, forming a carbon-carbon bond to create an intermediate, which then undergoes an intramolecular cyclization to form the γ-lactam product. The Boc-protected γ-lactam shown can be further derivatized into more complex structures, highlighting the utility of α-bromoamides as building blocks for nitrogen-containing heterocycles in drug discovery [3].

The workflow for this synthesis and its two activation modes is illustrated below:

Experimental Notes and Best Practices

- Purification: The purification of this compound can be achieved by crystallization from petroleum ether, which also yields single crystals suitable for X-ray structure determination [2].

- Stability: Related bromoamide compounds (e.g., N-bromoacetamide) are known to be unstable and should be stored in a cool, dark place [4]. While this specific warning is for a different compound, it is a good general practice to store this compound under similar controlled conditions and monitor its stability.

Limitations and Further Research

It is important to note that the provided synthesis protocol [1] lacks extensive quantitative yield data and highly detailed, step-by-step experimental instructions. Furthermore, the specific example of its application in pharmaceutical synthesis [3] uses a Boc-protected α-bromoamide derivative rather than this compound itself.

To complete these application notes, you would typically need to consult specialized organic synthesis databases and primary pharmaceutical literature for:

- Detailed, reproducible protocols with exact quantities, temperatures, and reaction times.

- A direct, documented example of this compound being used in a multi-step synthesis of an active pharmaceutical ingredient (API).

References

Comprehensive Application Notes and Protocols: O-Alkylation of Tetrathiacalixarene Using 2-Bromoacetamide

Comprehensive Application Notes and Protocols: O-Alkylation of Tetrathiacalix[4]arene Using 2-Bromoacetamide

Introduction to Thiacalixarene Chemistry and Functionalization

Thiacalix[4]arenes represent a distinctive class of synthetic macrocyclic compounds characterized by the presence of sulfur bridges replacing the traditional methylene groups found in conventional calixarenes. This structural modification imbues thiacalixarenes with unique complexation properties, varied conformational preferences, and enhanced reactivity compared to their classical analogues. The introduction of sulfur atoms dramatically alters the electronic properties of these systems and enables coordination behavior that is impossible with classical derivatives. These molecular platforms have gained significant importance in supramolecular chemistry due to their versatile host-guest properties and ability to form diverse functional materials with applications ranging from molecular recognition to catalysis [1] [2].

The O-alkylation reaction at the phenolic oxygen atoms of the thiacalix[4]arene lower rim represents a fundamental functionalization strategy that enables fine-tuning of the macrocycle's properties for specific applications. This modification allows researchers to install various functional groups that can dramatically alter the compound's solubility, binding affinity, and catalytic potential. The use of This compound as an alkylating agent is particularly valuable as it introduces amide functionalities that can participate in hydrogen bonding and further chemical transformations, thereby expanding the utility of these sophisticated molecular platforms in drug development and materials science [3].

Protocol for O-Alkylation of Tetrathiacalix[4]arene with this compound

Materials and Equipment

Table 1: Required Materials and Reagents

| Material/Reagent | Specifications | Purpose |

|---|---|---|

| Tetramercaptothiacalix[4]arene (TMTCA) | ≥95% purity, confirmed by NMR | Starting material |

| This compound | ≥98% purity [4] | Alkylating agent |

| Cesium carbonate (Cs₂CO₃) | Anhydrous, ≥99% | Base |

| Acetone | Dry, degassed | Reaction solvent |

| Methanol | Laboratory grade | Precipitation solvent |

| Argon gas | High purity | Inert atmosphere |

Specialized Equipment requirements include a standard synthetic chemistry toolkit consisting of a round-bottom flask (100-250 mL) equipped with a magnetic stir bar, reflux condenser, and argon inlet for maintaining an inert atmosphere. The reaction necessitates a heating mantle or oil bath capable of maintaining reflux temperatures (~56°C for acetone), along with standard filtration and vacuum evaporation apparatus. For reaction monitoring, thin-layer chromatography (TLC) supplies (silica gel plates, UV visualization) are essential, while characterization requires access to NMR spectroscopy (300-500 MHz), mass spectrometry (MALDI-TOF or ESI), and FT-IR instrumentation [3].

Step-by-Step Experimental Procedure

Reaction Setup: Under an argon atmosphere, combine tetramercaptothiacalix[4]arene (TMTCA, 0.3 g, 0.38 mmol) and cesium carbonate (2.47 g, 7.6 mmol, 20 equiv.) in dry, degassed acetone (60 mL) [3].

Activation Step: Reflux the mixture with stirring for 2 hours to generate the phenolate intermediates crucial for the subsequent alkylation reaction [3].

Alkylation: Add this compound (7.6 mmol, 20 equiv.) directly to the refluxing reaction mixture. Continue refluxing under argon with vigorous stirring for 50 hours to ensure complete conversion [3].

Workup Procedure:

- Allow the reaction mixture to cool to room temperature

- Remove inorganic salts by vacuum filtration

- Concentrate the filtrate under reduced pressure using a rotary evaporator

- Add methanol (50 mL) to the residue to precipitate the product

- Collect the solid product via vacuum filtration [3]

Purification: For further purification, the crude product can be recrystallized from appropriate solvents such as dichloromethane/methanol mixtures or subjected to column chromatography on silica gel if necessary [3].

Table 2: Reaction Conditions and Yield Data

| Parameter | Specific Conditions | Notes |

|---|---|---|

| Molar Ratio (TMTCA:this compound) | 1:20 | 5-fold excess per phenolic site |

| Base | Cs₂CO₃ (20 equiv.) | Creates reactive phenolate |

| Solvent System | Anhydrous acetone | Must be rigorously dried and degassed |

| Reaction Temperature | Reflux (~56°C) | Maintained consistently |

| Reaction Time | 50 hours | Extended time ensures complete conversion |

| Typical Yield | 46% | Isolated as white powder [3] |

The following diagram illustrates the experimental workflow from setup to purification:

Product Characterization and Analytical Methods

Structural Confirmation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy provides essential confirmation of successful O-alkylation. For the tetraester analogue prepared similarly using BrCH₂COOEt, the ^1H-NMR spectrum (CDCl₃, 300 MHz) exhibits characteristic signals at δ 3.61 ppm (8H, s, ArSCH₂), 4.12 ppm (8H, q, -C(O)CH₂-), and 7.76 ppm (8H, s, Ar-H) [3]. For the amide derivative, the methylene protons adjacent to the amide group would typically appear as a singlet around δ 3.9-4.2 ppm, while the amide protons generally resonate as a broad singlet in the region of δ 5.5-6.5 ppm. 13C-NMR analysis should reveal signals corresponding to the carbonyl carbon around δ 170 ppm, with the methylene carbon appearing at approximately δ 37-40 ppm [3].

Mass Spectrometric Analysis confirms the molecular weight of the functionalized product. MALDI-TOF mass spectrometry of the tetraester analogue shows a prominent ion at m/z = 1129.3 [M]⁺ (calculated 1129.69) [3]. The tetrakis(acetamide) derivative would be expected to display a molecular ion consistent with the addition of four -CH₂C(O)NH₂ groups (theoretical mass increase of 228 atomic mass units from the starting TMTCA). FT-IR Spectroscopy provides additional evidence of successful functionalization, with characteristic absorptions for amide C=O stretching around 1650-1690 cm⁻¹ and N-H stretching between 3200-3500 cm⁻¹ [3].

Purity and Conformation Assessment

Elemental Analysis validates sample purity and composition. For the tetraester analogue, calculated values are C 59.54%, H 6.42%, with experimental results typically showing excellent agreement (C 59.45%, H 6.48%) [3]. The amide derivative would be expected to show slightly lower carbon and higher nitrogen content due to the different functional group composition.

Melting Point determination serves as a useful preliminary indicator of compound purity. The tetraester derivative decomposes at approximately 310°C [3], while the amide analogue would be expected to exhibit a similarly high decomposition temperature, consistent with the robust nature of thiacalixarene derivatives. The 1,3-alternate conformation of the product is confirmed by the characteristic simplicity of the NMR spectrum, particularly the presence of a single aromatic proton signal, indicating high symmetry of the macrocyclic framework [3].

Critical Experimental Factors and Troubleshooting

Key Parameters for Success

Inert Atmosphere: Maintaining an argon environment throughout the reaction is crucial as it prevents oxidation of the sulfur bridges and phenolate intermediates, which could lead to colored by-products and reduced yields [3].

Base Selection: Cesium carbonate is specifically chosen due to its optimal balance of basicity and solubility in acetone, which efficiently generates the phenolate nucleophiles without promoting competing side reactions [3].

Stoichiometry: Employing a 5-fold excess of this compound per phenolic site (20 equiv. total) ensures complete O-alkylation despite the steric congestion around the lower rim of the thiacalix[4]arene platform [3].

Reaction Time: The extended 50-hour reaction period at reflux temperature is necessary to achieve high conversion rates, as the multiple alkylation steps become progressively slower due to increasing steric hindrance [3].

Table 3: Troubleshooting Guide for O-Alkylation Reaction

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low yield | Incomplete deprotonation, moisture, insufficient alkylating agent | Ensure anhydrous conditions, use fresh Cs₂CO₃, increase alkylating agent to 25 equiv. |

| Colored impurities | Oxidation of sulfur bridges, decomposition | Strict oxygen exclusion, use of fresh solvent, reduced reaction time if possible |

| Multiple spots on TLC | Incomplete reaction, hydrolysis products | Extend reaction time, confirm anhydrous conditions, check solvent purity |

| Difficult purification | Incomplete precipitation, similar polarity by-products | Optimize solvent system for recrystallization, employ gradient column chromatography |

Safety Considerations and Handling

This compound requires careful handling due to its toxicity and potential health hazards. This compound is classified as toxic and corrosive, with risk statements R25 (Toxic if swallowed) and R34 (Causes burns) [4]. Appropriate personal protective equipment including gloves, safety glasses, and laboratory coat should be worn at all times. All operations should be conducted in a well-ventilated fume hood to minimize exposure. The alkylation reaction should be monitored closely, and waste materials should be disposed of according to institutional guidelines for halogenated organic compounds.

Application Potential and Conclusion

The O-alkylation of thiacalix[4]arene scaffolds with this compound produces advanced molecular platforms with significant potential in various research domains. These functionalized macrocycles serve as preorganized scaffolds for developing sophisticated molecular receptors with tailored binding pockets for specific guest recognition. The introduced amide functionalities provide additional hydrogen bonding capabilities that can enhance both molecular recognition and self-assembly properties [1].

In the field of catalysis, thiacalix[4]arene-based molecular clusters functionalized with appropriate groups have demonstrated special catalytic performances [2]. The combination of these macrocycles with popular molecular architectures such as high-nuclearity clusters and coordination cages has created efficient catalytic systems. The sulfur bridges in thiacalixarenes can participate in coordination to various metal ions, forming modular building units for constructing functional materials with defined structures [2].

For drug development professionals, these functionalized thiacalixarenes offer intriguing possibilities as carrier systems or scaffolds for pharmaceutical applications. Their defined conformations and tunable solubility properties make them attractive for further derivatization toward biologically active compounds. The experimental protocol described herein provides a robust foundation for creating these versatile molecular platforms, enabling researchers to explore their full potential in supramolecular chemistry, materials science, and pharmaceutical development.

Comprehensive Application Notes and Protocols for 2-Bromoacetamide as an Organic Synthesis Reagent

Introduction to 2-Bromoacetamide

This compound (CAS: 683-57-8) is a versatile organic compound with the molecular formula C₂H₄BrNO and a molecular weight of 137.97 g/mol. This white to off-white crystalline powder serves as a valuable building block in organic synthesis and pharmaceutical development due to its reactive bromomethyl group adjacent to an amide functionality. The compound exhibits a planar molecular structure with the bromine atom positioned slightly out of the amide plane, facilitating various intermolecular interactions including N—H⋯O hydrogen bonds that form characteristic ladder-type networks in its crystalline form [1]. This compound is particularly valued for its ability to introduce both electrophilic character and hydrogen bonding capacity in molecular design, making it an essential reagent for researchers developing novel therapeutic agents and functional materials.

Key Identifiers and Properties

- Chemical Formula: C₂H₄BrNO

- Molecular Weight: 137.97 g/mol

- CAS Registry Number: 683-57-8

- Appearance: White to off-white crystalline powder or flake crystals

- Storage Conditions: Store at room temperature in cool, protected from light conditions [2]

- IUPAC Standard InChI: InChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5) [3]

- IUPAC Standard InChIKey: JUIKUQOUMZUFQT-UHFFFAOYSA-N [3]

Synthetic Applications in Research and Development

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in developing anti-cancer agents and antimicrobial compounds. Its molecular structure allows for efficient functionalization and introduction of the acetamide moiety into complex molecules, which can enhance biological activity or modify pharmacological properties. The reactive C-Br bond enables nucleophilic substitution reactions under mild conditions, making it particularly valuable for constructing carbon-nitrogen and carbon-carbon bonds in drug-like molecules. Researchers frequently employ this compound in the functionalization of heterocycles, a common structural motif in pharmaceuticals, and in the preparation of targeted therapies that require specific molecular recognition elements [2].

Recent advances have demonstrated the significant utility of this compound derivatives in the synthesis of γ-lactam scaffolds, which are privileged structural elements in numerous biologically active molecules. In a 2023 study, researchers developed a novel photochemical method for constructing variously substituted γ-lactams using electron donor-acceptor (EDA) complexes of amines and α-bromoamides. This approach enables the synthesis of monosubstituted protected γ-lactams in a formal [3 + 2] fashion through atom-transfer radical addition (ATRA) reactions with unactivated olefins. These γ-lactam structures are particularly valuable as they are prevalent in small-molecule pharmaceuticals and provide useful precursors to highly substituted pyrrolidines. The method employs tert-butyl (2-bromoacetyl)carbamate as a key starting material, which undergoes efficient coupling with various olefins including those bearing esters, ketones, protected alcohols, alkyl halides, and tosylates, demonstrating remarkable functional group tolerance [4].

Material Science and Chemical Biology

In material science, this compound finds application in the development of novel polymers and functionalized materials that require specific molecular recognition properties or responsive behavior. The compound's ability to participate in hydrogen bonding networks while providing a site for covalent attachment makes it particularly useful for creating materials with tailored surface properties or self-assembly characteristics. Researchers have exploited its crystalline properties, which include a monoclinic space group P2₁/c with one molecule in the asymmetric unit, to design molecular crystals with predictable supramolecular architectures [1].

In chemical biology and biochemistry, this compound is employed for protein modification studies and enzyme inhibition research. The compound can react with nucleophilic amino acid residues in proteins, such as cysteine, facilitating the study of protein structure-function relationships and interactions. This application leverages the electrophilic character of the bromoacetamide group, which can form stable covalent bonds with thiol groups under appropriate conditions. Additionally, researchers use this compound to investigate metabolic pathways by selectively inhibiting specific enzymes, thereby helping to elucidate biological mechanisms and identify potential therapeutic targets [2].

Table 1: Recent Synthetic Applications of this compound and Derivatives

| Application Area | Specific Use | Key Findings/Advantages | Reference |

|---|---|---|---|

| Pharmaceutical Development | Synthesis of γ-lactam scaffolds via ATRA | Enables coupling with unactivated olefins; good functional group tolerance; 76-88% yields | [4] |

| Pharmaceutical Development | Protected γ-lactam synthesis | Compatible with Boc, methoxycarbonyl, Troc, and Teoc protecting groups; high yields | [4] |

| Methodology Development | EDA complex photochemistry | Enables radical formation without additional electron-withdrawing groups; uses 2-Me-pyridine as catalytic donor | [4] |

| Methodology Development | Lewis acid-assisted activation | La(OTf)³ enables use of tertiary α-Br-imides and internal olefins; 59% yield achieved | [4] |

Emerging Research Applications

The versatility of this compound continues to expand into new research domains through methodological innovations. Recent investigations have demonstrated that combining photoredox catalysis with Lewis acid activation creates synergistic effects that significantly enhance the reactivity of α-bromoamide derivatives. This approach allows for the use of tertiary alkyl bromides as coupling partners, which were previously challenging substrates due to reduced electrophilicity of the intermediate radical. The addition of La(OTf)₃ as a Lewis acid increases the electrophilicity of the carbon-centered radical, enabling reactions with internal olefins and expanding the substrate scope available to synthetic chemists [4].

Another emerging application involves the use of electron donor-acceptor (EDA) complexes that undergo photoinduced electron transfer to generate carbon-centered radicals without the need for expensive photocatalysts. This strategy, which can be described as "donor catalysis," utilizes simple nitrogenous bases like 2-methylpyridine to form complexes with α-bromoamides that absorb visible light. Upon irradiation, these complexes undergo homolytic cleavage of the C-Br bond, generating radicals that participate in addition reactions with olefins. This methodology represents a sustainable approach to radical chemistry by reducing reliance on transition metal catalysts and can be readily scaled up due to the low cost and availability of the amine base catalysts [4].

Table 2: Comparative Analysis of this compound Activation Methods

| Activation Method | Conditions | Substrate Scope | Yield Range | Advantages |

|---|---|---|---|---|

| Photoredox Catalysis | Ir photocatalyst, DIPEA, blue LED | Primary α-Br-imides, α-olefins | 88% (3aa) | Broad functional group tolerance |

| EDA Complex (Direct) | 2-Me-pyridine, 390 nm light | Primary α-Br-imides, α-olefins | 74-76% | No metal catalyst, cost-effective |

| Lewis Acid Assisted | La(OTf)₃, DIPEA, Ir photocatalyst | Tertiary α-Br-imides, internal olefins | 59% (3ha) | Expanded substrate scope |

Experimental Protocols and Methodologies

Synthesis of this compound

Protocol 1: Industrial Synthesis Method (from Chinese Patent CN101550090B)

This industrial synthesis approach provides a practical and efficient method for producing this compound with minimal byproducts and reduced environmental impact compared to traditional routes.

Reagents: Acetic acid, acetyl chloride, bromine, chloroform, ammonium hydroxide

Reaction Sequence:

- Esterification: React acetic acid with acetyl chloride to form acetyl acetate

- Bromination: Treat acetyl acetate with bromine to produce bromoacetyl bromide

- Ammonification: React bromoacetyl bromide with ammonium hydroxide to yield bromoacetamide

Experimental Procedure:

- In a suitably sized reaction vessel equipped with stirring and temperature control, combine acetic acid and acetyl chloride in a 1:1.2 molar ratio.

- Heat the mixture to 60-70°C with continuous stirring for 2-3 hours to complete the esterification reaction.

- Cool the reaction mixture to 25-30°C and slowly add bromine dropwise over 1-2 hours, maintaining the temperature below 40°C.

- After complete addition of bromine, continue stirring for an additional 30 minutes to ensure complete formation of bromoacetyl bromide.

- Dilute the reaction mixture with chloroform (approximately 3-4 volumes relative to starting materials) and cool to 0-5°C in an ice bath.

- Slowly add ammonium hydroxide (25% w/w) with vigorous stirring until the pH reaches 7-8, maintaining temperature below 10°C throughout the addition.

- Separate the organic layer and wash with cold water (2×) to remove inorganic salts.

- Concentrate the chloroform solution under reduced pressure at temperatures not exceeding 40°C.

- Recrystallize the crude product from petroleum ether (boiling range 40-60°C) to obtain pure this compound as white crystals.

Reaction Conditions:

- Temperature: 60-70°C (esterification), 25-40°C (bromination), 0-10°C (ammonification)

- Time: Total reaction time 4-6 hours

- Workup: Chloroform extraction followed by recrystallization from petroleum ether

Key Advantages:

- Utilizes inexpensive starting materials (acetic acid, acetyl chloride)

- Minimizes formation of acidic byproducts

- Reduces environmental pollution compared to alternative routes

- Suitable for industrial scale production

- Provides product with high purity (>98%) [5]

Protocol 2: Alternative Synthesis via N-Bromoacetamide (from Organic Syntheses)

This classical approach involves the preparation of N-bromoacetamide as a potential intermediate or alternative reagent.

Reagents: Acetamide, bromine, potassium hydroxide, chloroform, sodium sulfate, hexane

Procedure:

- Dissolve 20 g (0.34 mol) of acetamide in 54 g (0.34 mol) of bromine in a 500-mL Erlenmeyer flask.

- Cool the solution to 0-5°C in an ice bath.

- Add an ice-cold aqueous 50% potassium hydroxide solution in small portions with swirling until the color becomes light yellow (approximately 33-34 mL required).

- Allow the nearly solid reaction mixture to stand at 0-5°C for 2-3 hours.

- Add 40 g of salt and 200 mL of chloroform and warm on a steam bath with vigorous swirling for 2-3 minutes.

- Decant the clear red chloroform layer and repeat extraction with 200-mL and 100-mL portions of chloroform.

- Dry the combined extracts over sodium sulfate, filter by gravity through a fluted filter into a 2-L Erlenmeyer flask.

- Add 500 mL of hexane with swirling - white needles of N-bromoacetamide begin to form at once.

- Chill for 1-2 hours, collect crystals with suction, wash with hexane, and air-dry.

Yield: 19-24 g (41-51%), m.p. 102-105°C

Purity Assessment: Determine purity by titration with standard sodium thiosulfate solution [6]

Purification and Crystallization Protocol

For research applications requiring high-purity this compound, the following crystallization procedure is recommended:

Crystallization Solvent: Petroleum ether (boiling range 313-333 K)

Procedure:

- Dissolve crude this compound in minimal volume of warm petroleum ether (approximately 10-15 mL per gram of compound).

- Heat gently to complete dissolution without boiling.

- Allow the solution to cool slowly to room temperature, then further cool in an ice bath for 1-2 hours.

- Collect crystals by vacuum filtration using a Büchner funnel.

- Wash crystals with a small amount of cold petroleum ether.

- Air-dry the crystals protected from light.

Result: Colorless plate crystals suitable for X-ray analysis [1]

Analytical Data:

- ¹H NMR (500 MHz, DMSO-d₆, 298 K): δ 3.81 (s, 2H, CH₂), 7.29 (br, 1H, NH), 7.66 (br, 1H, NH) ppm

- ¹³C NMR (125 MHz, DMSO-d₆, 298 K): δ 29.63 (CH₂), 167.92 (C=O) ppm

- MS (ESI): m/z calcd. for C₂H₄BrNONa: 159.94 [M + Na]⁺, found 159.94 [1]

Application Protocol: γ-Lactam Synthesis via Photochemical Coupling

This protocol describes the synthesis of protected γ-lactams through photochemical coupling of this compound derivatives with unactivated alkenes, representing a state-of-the-art application of this reagent class.

Reagents:

- tert-Butyl (2-bromoacetyl)carbamate (1a)

- 1-Hexene (2a) or other alkene coupling partners

- Ir photocatalyst ([Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆)

- N,N-diisopropylethylamine (DIPEA) or 2-methylpyridine

- Acetonitrile (dry)

- Potassium phosphate tribasic

- La(OTf)₃ (for tertiary α-Br-imides)

Procedure for Primary α-Br-Imides:

- In a dried reaction vial equipped with a magnetic stir bar, combine tert-butyl (2-bromoacetyl)carbamate (1a, 2.0 equiv.), 1-hexene (2a, 1.0 equiv.), Ir photocatalyst (1 mol%), and DIPEA (0.2 equiv.) in dry MeCN (0.1 M concentration).

- Degas the reaction mixture by sparging with argon or nitrogen for 10-15 minutes.

- Irradiate the reaction mixture with blue LEDs (427 nm) at room temperature for 12-16 hours with vigorous stirring.

- Monitor reaction progress by TLC or LC-MS.

- Upon completion, add excess K₃PO₄ (3-4 equiv.) and water (2-3 drops) directly to the reaction mixture.

- Continue stirring for 2-4 hours at room temperature to facilitate cyclization to the γ-lactam.

- Dilute with ethyl acetate, wash with saturated aqueous NaCl, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography on silica gel to obtain the protected γ-lactam product (3aa).

Procedure Without Photocatalyst:

- Combine tert-butyl (2-bromoacetyl)carbamate (1a, 3.0 equiv.), 1-hexene (2a, 1.0 equiv.), and 2-methylpyridine (0.2 equiv.) in dry MeCN (0.1 M).

- Degas the reaction mixture and irradiate with 390 nm light for 12-16 hours.

- Work up as described above to obtain the γ-lactam product.

Scale-Up Note: The direct irradiation protocol (without photocatalyst) scales efficiently to 1 mmol with minimal yield reduction (76% vs. 74% for small scale) [4]

Safety and Handling Considerations

Storage and Stability

This compound requires careful storage conditions to maintain stability and prevent decomposition. The compound should be stored in a cool, dry place protected from light, preferably at room temperature in tightly sealed containers. As noted in the literature, similar bromoamide compounds can be unstable and should be stored in cool places protected from light [6]. The crystalline structure of this compound remains stable under proper storage conditions, maintaining its monoclinic space group P2₁/c configuration with one molecule in the asymmetric unit [1]. For long-term storage, it is recommended to use amber glass containers with desiccant packs to minimize exposure to light and moisture, which could potentially accelerate decomposition processes.

Hazard Assessment

While comprehensive toxicity data for this compound is limited in the search results, its classification as a hazardous material requires implementation of appropriate safety precautions during handling [2]. Based on its structural characteristics and comparison with similar α-halo carbonyl compounds, potential hazards may include:

- Irritant properties to skin, eyes, and respiratory system

- Potential sensitization through skin contact

- Toxicity if ingested, inhaled, or absorbed through skin

As with many reactive organic compounds, this compound should be handled in a well-ventilated laboratory using appropriate personal protective equipment including nitrile gloves, lab coat, and safety goggles. For procedures that may generate dust or aerosols, use of a fume hood or biological safety cabinet is strongly recommended. Particular care should be taken during weighing and transfer operations to minimize airborne dispersion of the crystalline material.

Regulatory Information

Current available information indicates that this compound is not classified as an antibiotic and is not DEA-regulated [2]. However, researchers should consult local regulations regarding handling and disposal of halogenated organic compounds, as requirements may vary by jurisdiction. Proper waste disposal procedures should be established in accordance with institutional guidelines for halogenated organic waste, particularly given the compound's potential environmental persistence and bioaccumulation characteristics.

Structural and Analytical Insights

Crystallographic Characterization

This compound crystallizes in the monoclinic space group P2₁/c with one molecule in the asymmetric unit and the following unit cell parameters: a = 10.373(4) Å, b = 5.1899(14) Å, c = 7.557(3) Å, β = 99.94(3)°, V = 400.7(3) ų, Z = 4 [1]. The molecular structure is nearly planar, with the bromine atom lying only slightly out of the amide plane (distance = 0.374(3) Å) and oriented opposite to the carbonyl oxygen atom. This geometry is reflected in the torsion angles (O1/N1)—C1—C2—Br1 with values of −166.7(2) and 14.4(4)°, respectively. The crystal structure consists of layers extending parallel to the (102) plane, composed of centrosymmetric dimers as the smallest supramolecular unit. These dimers are stabilized by N—H⋯O hydrogen bonds [N1—H2N⋯O1, 2.17(5) Å] forming the characteristic R₂²(8) motif observed in primary carboxamides [1].

The following diagram illustrates the hydrogen bonding network and molecular packing in this compound crystals:

Diagram Title: Supramolecular Organization in this compound Crystals

Spectroscopic Properties

This compound exhibits characteristic spectroscopic features that facilitate its identification and purity assessment:

NMR Spectroscopy:

- ¹H NMR (500 MHz, DMSO-d₆): δ 3.81 (s, 2H, CH₂), 7.29 (br, 1H, NH), 7.66 (br, 1H, NH) ppm

- ¹³C NMR (125 MHz, DMSO-d₆): δ 29.63 (CH₂), 167.92 (C=O) ppm [1]

Mass Spectrometry:

- ESI-MS: m/z calcd. for C₂H₄BrNONa: 159.94 [M + Na]⁺, found 159.94 [1]

IR Spectrum: The infrared spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database and shows characteristic absorption bands for N-H stretching (≈3300 cm⁻¹), C=O stretching (≈1680 cm⁻¹), and C-Br stretching (≈650 cm⁻¹) vibrations [3].

The compound's structural features, particularly the intramolecular N—H⋯Br contact of 2.69(4) Å and the planar configuration, contribute to its distinctive spectroscopic signature and reactivity pattern. These analytical characteristics provide valuable reference data for researchers identifying or quantifying this compound in reaction mixtures or purified samples.

Conclusion

This compound represents a versatile synthetic building block with significant utility in pharmaceutical development, materials science, and chemical biology. Its well-characterized crystalline structure and hydrogen bonding capabilities enable predictable supramolecular organization, while its reactive α-bromoamide moiety facilitates diverse transformations including recently developed photochemical coupling reactions for γ-lactam synthesis. The experimental protocols outlined in this document provide researchers with reliable methods for the synthesis, purification, and application of this compound in various research contexts.

The continuing evolution of activation methods for this compound derivatives—including photoredox catalysis, electron donor-acceptor complex formation, and Lewis acid-assisted reactions—promises to expand further the synthetic utility of this valuable reagent. As methodological advances enable the use of increasingly challenging substrates, particularly tertiary α-bromoamides and internal olefins, researchers can access more complex molecular architectures with potential applications in drug discovery and functional materials development. When handling this compound, researchers should adhere to appropriate safety protocols given its hazardous material classification and implement the purification and analytical techniques described to ensure reagent quality and experimental reproducibility.

References

- 1. - 2 - PMC Bromoacetamide [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chemimpex.com]

- 3. This compound - the NIST WebBook [webbook.nist.gov]

- 4. Coupling of α-bromoamides and unactivated alkenes to ... [pmc.ncbi.nlm.nih.gov]

- 5. CN101550090B - Method for synthesizing bromoacetamide [patents.google.com]

- 6. n-bromoacetamide [orgsyn.org]

Comprehensive Application Notes and Protocols: 2-Bromoacetamide-Induced Actin Cytoskeleton Disruption in Mammalian Oocytes

Introduction to 2-Bromoacetamide and Cytoskeleton Disruption

This compound (BAcAm) is an emerging disinfection byproduct with potent cytogenetic and developmental toxicity in animal models. Recent research has demonstrated that BAcAm specifically targets the actin cytoskeleton and microtubule networks, disrupting critical cellular processes in mammalian oocytes. As a small molecule disruptor, BAcAm provides researchers with a valuable tool for investigating cytoskeletal dynamics during cell maturation and development. These application notes present standardized methodologies for utilizing BAcAm in cytoskeleton disruption studies, with particular emphasis on its effects on oocyte maturation in both mouse and human model systems.

The significance of BAcAm research stems from its dual identity as both an environmental contaminant and a mechanistic probe. As a disinfection byproduct, understanding its toxicological profile is essential for public health risk assessment. Simultaneously, its specific effects on cytoskeletal elements make it a valuable experimental compound for investigating the fundamental role of cytoskeleton dynamics in cell maturation, division, and development [1] [2]. The protocols outlined herein have been validated in mammalian oocyte models and can be adapted for other cell types where cytoskeletal integrity is a critical research parameter.

Experimental Findings and Key Results

Summary of Major Experimental Findings

Recent investigations have revealed that BAcAm exposure significantly impairs oocyte maturation in both mouse and human models through targeted disruption of cytoskeletal elements. The compound demonstrates a dose-dependent toxicity profile, with notable effects on spindle organization, actin polymerization, and embryonic developmental competence. The table below summarizes the key quantitative findings from these studies:

Table 1: Quantitative Effects of this compound on Oocyte Maturation and Cytoskeleton Integrity

| Experimental Parameter | BAcAm Concentration | Exposure Duration | Observed Effect | Significance |

|---|---|---|---|---|

| First polar body extrusion | 3.5-4 mg/L | 8-24 hours | Significant reduction in extrusion rate | Dose-dependent inhibition [1] |

| Spindle organization | 3.5-4 mg/L | 8-24 hours | Severe disruption of spindle structure | Impaired chromosome alignment [1] |

| Embryo development competence | 3.5-4 mg/L | 8-24 hours | Reduced developmental potential post-fertilization | Decreased viable embryo formation [1] |

| Egg cylinder formation | 250 μM-1 mM | Not specified | Reduced formation rate | Dose-dependent effect on early development [2] |

| Cell lineage differentiation | 250 μM-1 mM | Not specified | Disrupted differentiation patterns | Altered embryonic development [2] |

| Liver alcohol dehydrogenase activity | Not specified | Not specified | Enzyme inactivation | Potential mechanism of toxicity [2] |

Single-cell RNA sequencing analysis of BAcAm-exposed mouse oocytes identified 605 differentially expressed genes (DEGs), comprising 366 up-regulated and 239 down-regulated transcripts. Gene Ontology (GO) enrichment analysis revealed that these DEGs were primarily associated with mitochondrial functions, oxidative stress response, cytoskeleton dynamics, endoplasmic reticulum (ER) function, Golgi apparatus maintenance, protein synthesis, DNA damage repair, and apoptotic pathways. Subsequent experimental validation confirmed that BAcAm exposure principally perturbs microtubule and actin cytoskeleton function, with consistent findings observed in both mouse and human oocytes [1].

Mechanism of Action and Cytoskeletal Disruption

Molecular Mechanisms of Cytoskeletal Disruption